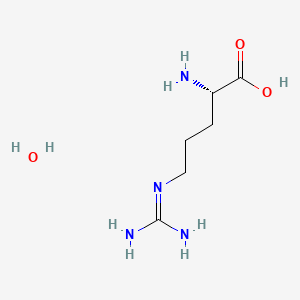
L-Arginine monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine monohydrate is a naturally occurring amino acid that plays a crucial role in various physiological processes. It is a semi-essential amino acid, meaning that while the body can produce it, supplementation may be necessary under certain conditions such as illness or stress. L-Arginine is involved in protein synthesis and serves as a precursor for nitric oxide, a molecule essential for blood flow regulation, mitochondrial function, and cellular communication .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Arginine monohydrate can be synthesized through several methods. One common approach involves the fermentation of carbohydrates using specific bacterial strains that produce L-Arginine. Another method includes the chemical synthesis from L-ornithine and L-aspartate, where L-ornithine is first converted to L-citrulline, which is then transformed into L-Arginine .
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. This process involves the use of genetically modified bacteria that can efficiently convert substrates like glucose into L-Arginine. The fermentation broth is then subjected to various purification steps, including crystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
L-Arginine monohydrate undergoes several types of chemical reactions, including:
Oxidation: L-Arginine can be oxidized to form nitric oxide and citrulline.
Reduction: It can be reduced to form agmatine, a compound involved in cellular signaling.
Substitution: L-Arginine can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and nitric oxide synthase enzymes.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as acyl chlorides and anhydrides are often employed
Major Products
- Various arginine derivatives from substitution reactions .
Nitric oxide and citrulline: from oxidation.
Agmatine: from reduction.
Scientific Research Applications
L-Arginine monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various compounds.
Biology: Plays a role in cell signaling and immune response.
Medicine: Used in the treatment of cardiovascular diseases, erectile dysfunction, and wound healing.
Industry: Employed in the formulation of dietary supplements and pharmaceuticals
Mechanism of Action
L-Arginine monohydrate exerts its effects primarily through the production of nitric oxide. Nitric oxide is synthesized from L-Arginine by the enzyme nitric oxide synthase. This molecule then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a secondary messenger, causing vasodilation and improved blood flow. Additionally, L-Arginine is involved in protein synthesis and the urea cycle, which helps in the detoxification of ammonia .
Comparison with Similar Compounds
Similar Compounds
L-Citrulline: Another amino acid involved in the nitric oxide cycle.
L-Ornithine: Precursor to L-Arginine in the urea cycle.
L-Lysine: An essential amino acid with similar structural properties
Uniqueness
L-Arginine monohydrate is unique due to its dual role in protein synthesis and nitric oxide production. Unlike L-Citrulline and L-Ornithine, L-Arginine directly contributes to the synthesis of nitric oxide, making it particularly valuable in cardiovascular health and athletic performance .
Properties
CAS No. |
81200-79-5 |
|---|---|
Molecular Formula |
C6H16N4O3 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C6H14N4O2.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t4-;/m0./s1 |
InChI Key |
JVDHWXLTNDKLIZ-WCCKRBBISA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



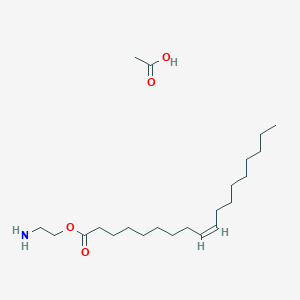
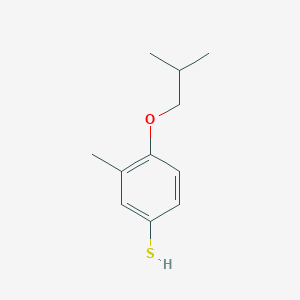
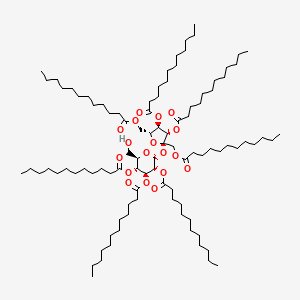
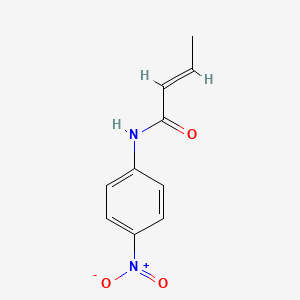
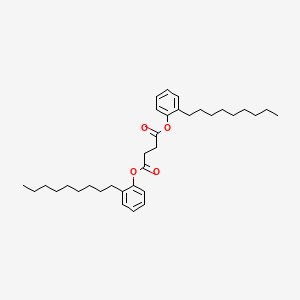
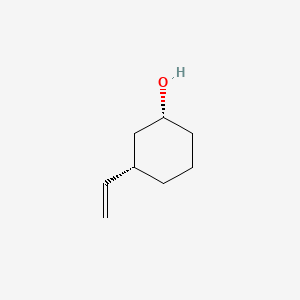
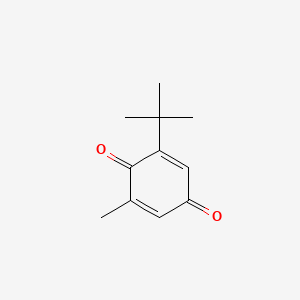

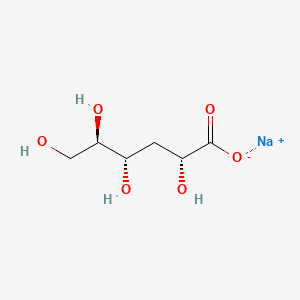
![ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate](/img/structure/B12643392.png)
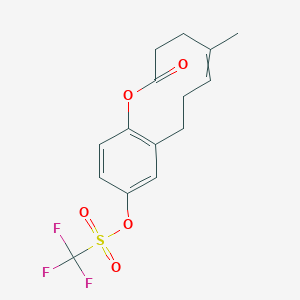
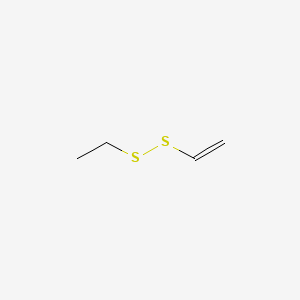
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
